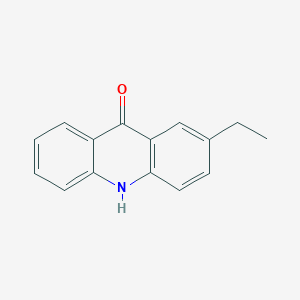![molecular formula C20H32O2 B14467774 4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one CAS No. 70119-99-2](/img/structure/B14467774.png)
4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one is a synthetic compound known for its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one typically involves multi-step organic reactions. One common method includes the reaction of appropriate phenolic compounds with alkylating agents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: L-proline, trimethylaluminum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one involves its interaction with cannabinoid receptors in the body. As a synthetic cannabinoid receptor agonist, it binds to these receptors, mimicking the effects of naturally occurring cannabinoids. This interaction influences various molecular pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
CP-55,244: Another synthetic cannabinoid with a similar structure and function.
4-Hydroxy-4-methyl-2-pentanone: Known for its use as a solvent and in various chemical reactions.
Uniqueness
Its ability to act as a synthetic cannabinoid receptor agonist makes it particularly valuable in both research and industrial contexts .
Properties
CAS No. |
70119-99-2 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl]pentan-2-one |
InChI |
InChI=1S/C20H32O2/c1-6-7-8-9-12-20(4,5)17-10-11-18(19(22)14-17)15(2)13-16(3)21/h10-11,14-15,22H,6-9,12-13H2,1-5H3 |
InChI Key |
JQIAORWQFCIUDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C(C)CC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


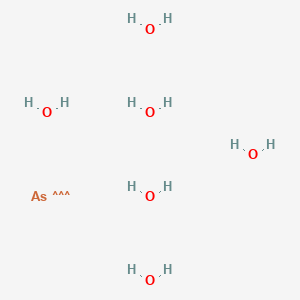


![7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14467715.png)
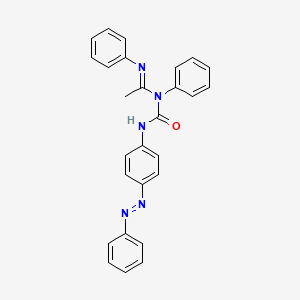
![N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine](/img/structure/B14467720.png)
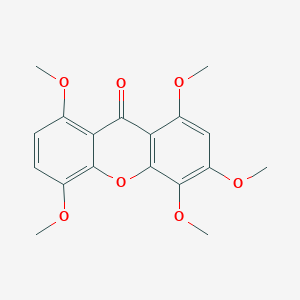
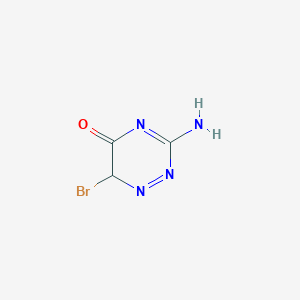
![1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]-](/img/structure/B14467749.png)
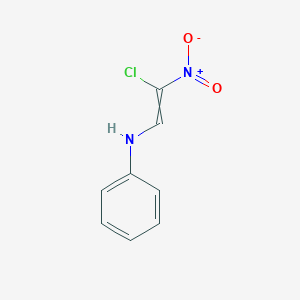
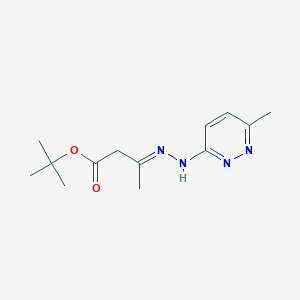
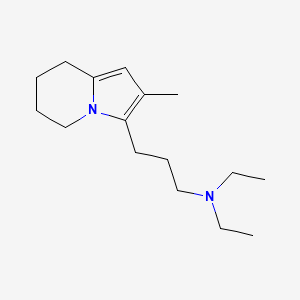
![[1-Amino-3-(4-methoxyphenyl)propan-2-yl]phosphonic acid](/img/structure/B14467768.png)
